Synthesis of 3'-Fluoro-4'-methoxyacetophenone from o-fluoroanisole.
Synthesis of 3'-Fluoro-4'-methoxyacetophenone from o-fluoroanisole.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3'-Fluoro-4'-methoxyacetophenone from o-fluoroanisole. The primary synthetic route detailed is the Friedel-Crafts acylation, a robust and widely utilized method for the formation of aryl ketones. This document outlines the underlying chemical principles, a detailed experimental protocol, and key data for the starting materials and the final product. The information presented is intended to equip researchers and professionals in drug development and other chemical sciences with the necessary knowledge to safely and efficiently conduct this synthesis.
Introduction
3'-Fluoro-4'-methoxyacetophenone is a valuable fluorinated aromatic ketone that serves as a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its structure, featuring a fluorine atom and a methoxy (B1213986) group on the aromatic ring, imparts unique electronic properties that are often sought after in the design of bioactive molecules. The synthesis of this compound from readily available starting materials is, therefore, of significant interest. This guide focuses on the preparation of 3'-Fluoro-4'-methoxyacetophenone via the Friedel-Crafts acylation of o-fluoroanisole with acetic anhydride (B1165640).[1]
Chemical Structures:
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o-Fluoroanisole (2-Fluoroanisole): Starting Material
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Acetic Anhydride: Acylating Agent
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3'-Fluoro-4'-methoxyacetophenone: Target Product
Synthetic Pathway: Friedel-Crafts Acylation
The core of this synthesis is the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction.[2][3] In this process, an acyl group is introduced onto an aromatic ring. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which activates the acylating agent.[2][3]
The reaction proceeds via the formation of a highly electrophilic acylium ion from the reaction of acetic anhydride with the Lewis acid catalyst. This acylium ion is then attacked by the electron-rich aromatic ring of o-fluoroanisole. A subsequent deprotonation step restores the aromaticity of the ring, yielding the final ketone product.
Due to the electron-withdrawing nature of the resulting ketone group, the product is deactivated towards further acylation, which advantageously prevents polysubstitution reactions.[3]
Regioselectivity
The directing effects of the substituents on the o-fluoroanisole ring play a crucial role in determining the position of acylation. The methoxy group (-OCH₃) is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. The fluorine atom is a deactivating group due to its high electronegativity (inductive effect), but it is also an ortho, para-director because of its lone pairs of electrons that can participate in resonance.
In the case of o-fluoroanisole, the methoxy group's activating and directing influence is generally stronger than that of the fluorine atom. The incoming acyl group is directed predominantly to the position para to the strongly activating methoxy group, which is also meta to the fluorine atom. This leads to the preferential formation of 3'-Fluoro-4'-methoxyacetophenone. Steric hindrance at the positions ortho to the methoxy group also favors substitution at the less hindered para position.
Data Presentation
The following tables summarize the key quantitative data for the compounds involved in this synthesis.
Table 1: Physicochemical Properties of Reactants and Product
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| o-Fluoroanisole | 1-Fluoro-2-methoxybenzene | 321-28-8 | C₇H₇FO | 126.13 | -39 | 154-155 |
| Acetic Anhydride | Ethanoic anhydride | 108-24-7 | C₄H₆O₃ | 102.09 | -73.1 | 139.8 |
| 3'-Fluoro-4'-methoxyacetophenone | 1-(3-Fluoro-4-methoxyphenyl)ethanone | 455-91-4 | C₉H₉FO₂ | 168.16 | 92-94 | 147-148 (at 20 mmHg) |
Table 2: Spectroscopic Data for 3'-Fluoro-4'-methoxyacetophenone
| Spectroscopic Data | Values |
| ¹H NMR (CDCl₃, 250.133 MHz) | Chemical shifts (δ) in ppm. |
| ¹³C NMR | Chemical shifts (δ) in ppm. |
| IR (Infrared Spectroscopy) | Characteristic absorption bands (cm⁻¹). |
| Mass Spectrometry (MS) | m/z values. |
Note: Specific peak assignments for NMR, IR, and MS data should be referenced from experimental findings or spectral databases. A free account may be required to view the full spectrum on some databases.[4]
Experimental Protocol
This section provides a detailed methodology for the synthesis of 3'-Fluoro-4'-methoxyacetophenone. This protocol is based on established principles of Friedel-Crafts acylation and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Materials and Equipment
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o-Fluoroanisole
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Acetic anhydride
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Anhydrous aluminum chloride (AlCl₃)
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Dichloromethane (B109758) (CH₂Cl₂) (anhydrous)
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Hydrochloric acid (HCl), concentrated
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Sodium bicarbonate (NaHCO₃), saturated solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask with a magnetic stirrer and reflux condenser
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Addition funnel
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Ice bath
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Heating mantle
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Separatory funnel
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Rotary evaporator
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Apparatus for recrystallization or column chromatography
Reaction Procedure
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Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and an addition funnel, add anhydrous aluminum chloride. Suspend the flask in an ice bath to maintain a low temperature.
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Addition of Acylating Agent: Slowly add acetic anhydride to the cooled and stirred suspension of aluminum chloride in anhydrous dichloromethane. The formation of the acylium ion is an exothermic process, and maintaining a low temperature is crucial to control the reaction rate.
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Addition of Starting Material: After the addition of acetic anhydride is complete, slowly add a solution of o-fluoroanisole in anhydrous dichloromethane to the reaction mixture via the addition funnel. Continue to stir the reaction mixture in the ice bath for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
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Reaction Work-up: Once the reaction is complete (as indicated by TLC), slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane to recover any dissolved product.
-
Washing: Combine the organic layers and wash successively with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.
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Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the dichloromethane.
Purification
The crude 3'-Fluoro-4'-methoxyacetophenone can be purified by recrystallization from a suitable solvent (e.g., hexane (B92381) or ethanol) or by column chromatography on silica (B1680970) gel.[5] The purity of the final product should be assessed by techniques such as melting point determination, NMR spectroscopy, and gas chromatography-mass spectrometry (GC-MS).
Visualizations
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of 3'-Fluoro-4'-methoxyacetophenone.
Caption: A step-by-step workflow for the synthesis of 3'-Fluoro-4'-methoxyacetophenone.
Logical Relationship of Reaction Parameters
The success of the Friedel-Crafts acylation is dependent on several key parameters, as illustrated in the diagram below.
Caption: Key parameters influencing the outcome of the Friedel-Crafts acylation.
Safety Considerations
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Anhydrous Aluminum Chloride: Highly corrosive and reacts violently with water. Handle in a dry environment and wear appropriate protective gear.
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Acetic Anhydride: Corrosive and a lachrymator. Use in a well-ventilated fume hood.
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Dichloromethane: A volatile and potentially carcinogenic solvent. Handle with care in a fume hood.
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Concentrated Hydrochloric Acid: Highly corrosive. Wear appropriate gloves and eye protection.
Always consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.
Conclusion
The Friedel-Crafts acylation of o-fluoroanisole with acetic anhydride provides a direct and efficient route to 3'-Fluoro-4'-methoxyacetophenone. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is essential for achieving a good yield and high purity of the desired product. The regioselectivity of the reaction is primarily governed by the strong activating and para-directing effect of the methoxy group. This technical guide provides a solid foundation for researchers to successfully synthesize this important chemical intermediate for applications in drug discovery and development.
References
- 1. 455-91-4 Cas No. | 3'-Fluoro-4'-methoxyacetophenone | Apollo [store.apolloscientific.co.uk]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. spectrabase.com [spectrabase.com]
- 5. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
